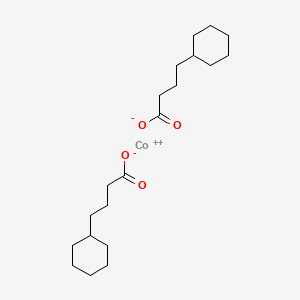

Cyclohexanebutanoic acid, cobalt(2+) salt

描述

准备方法

Synthetic Routes and Reaction Conditions

Cyclohexanebutanoic acid, cobalt(2+) salt can be synthesized through the reaction of cyclohexanebutanoic acid with cobalt(II) salts. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions

Cyclohexanebutanoic acid, cobalt(2+) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.

Substitution: Ligand substitution reactions are common, where the cyclohexanebutanoic acid ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.

Major Products Formed

Oxidation: Cobalt(III) complexes.

Reduction: Cobalt(II) complexes.

Substitution: New cobalt complexes with different ligands.

科学研究应用

Industrial Applications

-

Catalysis in Chemical Reactions

- Cobalt salts, including cyclohexanebutanoic acid, are widely used as catalysts in various organic reactions. They facilitate processes such as oxidation and polymerization, enhancing reaction rates and yields.

-

Pigment Production

- Cobalt compounds are integral in producing vibrant pigments for ceramics and glass. They provide stability and color depth, making them valuable in artistic and industrial applications.

-

Corrosion Inhibition

- Cobalt salts are employed as corrosion inhibitors in coatings and metal treatments. Their ability to form protective layers on metal surfaces helps prevent degradation from environmental factors.

-

Electroplating

- In the electroplating industry, cobalt salts are used to enhance the properties of the plated layer, such as hardness and wear resistance.

Pharmaceutical Applications

- Bioavailability Studies

-

Therapeutic Uses

- Cobalt compounds have been studied for their potential therapeutic effects in treating anemia and other conditions due to their role in hemoglobin synthesis.

Case Study 1: Catalytic Applications

A study demonstrated that cobalt cyclohexylbutyrate effectively catalyzed the oxidation of organic substrates under mild conditions, showing a significant increase in reaction rates compared to traditional catalysts .

Case Study 2: Corrosion Resistance

Case Study 3: Pigment Stability

Research on pigment formulations revealed that incorporating cobalt cyclohexylbutyrate significantly improved color stability and resistance to fading under UV exposure compared to other metal-based pigments .

Safety and Environmental Impact

The safety profile of cobalt compounds is a critical consideration in their application. Regulatory assessments have indicated that while cobalt salts can pose health risks at high exposure levels, their controlled use in industrial applications minimizes these concerns . Additionally, environmental assessments have classified cobalt compounds based on their persistence but not bioaccumulation potential, highlighting the need for careful management in industrial processes .

作用机制

The mechanism by which cyclohexanebutanoic acid, cobalt(2+) salt exerts its effects involves the coordination of cobalt ions with the carboxylate groups of cyclohexanebutanoic acid. This coordination facilitates various catalytic processes, including the activation of molecular oxygen and the stabilization of reactive intermediates. The molecular targets and pathways involved often include the formation of cobalt-oxygen complexes and the subsequent transfer of oxygen atoms to substrates .

相似化合物的比较

Similar Compounds

Barium cyclohexanebutyrate: Similar in structure but contains barium instead of cobalt.

Cobalt(II) acetate: Another cobalt(II) salt with different ligands.

Cobalt(II) chloride: A simpler cobalt(II) salt used in various applications.

Uniqueness

Cyclohexanebutanoic acid, cobalt(2+) salt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in specific organic reactions sets it apart from other cobalt(II) salts .

生物活性

Cyclohexanebutanoic acid, cobalt(2+) salt (C20H34CoO4), is a compound that has garnered interest due to its potential biological activities and implications in various fields, particularly in toxicology and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a cobalt-based compound where cobalt is in the +2 oxidation state. Its molecular structure consists of a cyclohexane ring attached to a butanoic acid moiety, which contributes to its unique properties.

Biological Activity Overview

The biological activity of cobalt salts, including this compound, primarily stems from the cobalt ion (Co²⁺). Research indicates that cobalt compounds can exhibit both beneficial and harmful effects depending on the concentration and exposure duration.

1. Toxicological Studies

Toxicological assessments have demonstrated that cobalt salts can induce systemic toxicity. For instance, studies have shown that exposure to cobalt ions can lead to oxidative stress and cytotoxicity in various cell lines. A notable study using an MTT assay indicated that cobalt compounds can significantly affect cell viability:

| Compound | Exposure Time | Cell Viability (%) |

|---|---|---|

| Cobalt Propionate (CAS 1560-69-6) | 3 minutes | 84.4 |

| Cobalt Acetate (CAS 71-48-7) | 60 minutes | 26.3 |

These results highlight the varying levels of cytotoxicity associated with different cobalt compounds .

2. In Vivo Studies

In vivo studies have also provided insights into the biological effects of cobalt salts. For example, a long-term study involving the administration of cobalt chloride hexahydrate (a related compound) showed significant changes in hematological parameters:

- NOAEL : 0.2 mg/kg body weight/day

- LOAEL : 10 mg/kg body weight/day

The study reported increased erythrocyte counts and hemoglobin content at higher doses, indicating potential erythropoietic activity . However, prolonged exposure resulted in adverse effects such as cardiac hypertrophy and impaired cardiac function .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Oxidative Stress : Cobalt ions can generate reactive oxygen species (ROS), leading to cellular damage.

- Signal Transduction : Cobalt has been shown to activate hypoxia-inducible factors (HIFs), which play a role in cellular responses to low oxygen levels.

- Interaction with Enzymes : Cobalt ions can inhibit certain enzymes, affecting metabolic pathways.

Case Study 1: Cytotoxicity in Human Keratinocytes

A study conducted on human-derived epidermal keratinocytes exposed to cobalt 2-ethylhexanoate demonstrated that after a 15-minute exposure at a dose of 11 mg, cell viability was measured at 88%, indicating non-irritant properties under specific conditions .

Case Study 2: Long-Term Exposure Effects

In another investigation focusing on chronic exposure to cobalt chloride hexahydrate, rats exhibited increased heart weight and degenerative cardiac lesions after prolonged administration. This underscores the potential for long-term health risks associated with cobalt exposure .

属性

IUPAC Name |

cobalt(2+);4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXHPSXGXLGNBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038582171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068116 | |

| Record name | Cyclohexanebutanoic acid, cobalt(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38582-17-1 | |

| Record name | Cyclohexanebutanoic acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038582171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, cobalt(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt bis(4-cyclohexylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。